molecular formula C17H16ClF3N2O4S B3676225 N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B3676225
M. Wt: 436.8 g/mol
InChI Key: VNSSMZGGXJZAEA-UHFFFAOYSA-N
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Description

This compound is a type of glycinamide, which is an amide derivative of glycine. Glycinamides are used in the synthesis of various pharmaceuticals due to their bioactive properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl compounds. The chloro, methoxy, and trifluoromethyl groups would be introduced via substitution reactions. The methylsulfonyl group could be introduced using a sulfonylation reaction. Finally, the amide linkage to glycine could be formed via a condensation reaction .


Molecular Structure Analysis

The molecule contains several functional groups, including an amide group, a methylsulfonyl group, and a trifluoromethyl group. These groups will influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

As an amide, this compound could participate in various reactions such as hydrolysis, reduction, and condensation. The presence of the chloro, methoxy, and trifluoromethyl groups on the phenyl rings could also direct further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group could form hydrogen bonds, affecting the compound’s solubility and boiling point .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in the development of new pharmaceuticals or agrochemicals .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O4S/c1-27-15-7-6-12(9-14(15)18)22-16(24)10-23(28(2,25)26)13-5-3-4-11(8-13)17(19,20)21/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSSMZGGXJZAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 6
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N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

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